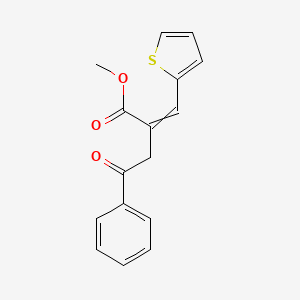

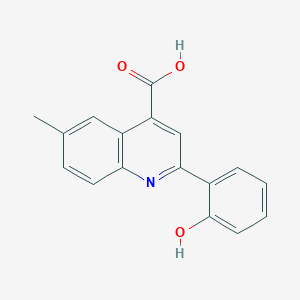

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

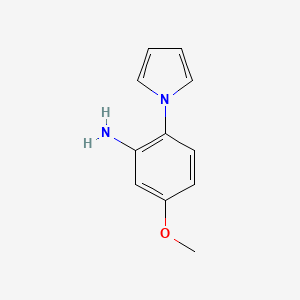

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the hydroxyphenyl and carboxylic acid groups. The exact methods would depend on the specific reactions used in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, while the hydroxy group could be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it relatively acidic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Antibacterial Agents

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: has potential applications as an antibacterial agent. Compounds with similar structures have been synthesized and studied for their antibacterial properties . These studies often involve the creation of metal complexes with the compound acting as a ligand, which can then be tested against various bacterial strains to determine their efficacy. The antibacterial activity is assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.

Anti-inflammatory Drugs

The quinoline moiety is a common feature in anti-inflammatory drugs. Research into related compounds has shown that certain quinoline derivatives can exhibit potent anti-inflammatory effects . These effects are typically attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The structure-activity relationship (SAR) of these compounds is a key area of research, guiding the synthesis of new analogs with enhanced activity and reduced toxicity.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit a wide spectrum of biological activity . They are used in various industrial and consumer products, and in drugs, indicating that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been used in enzyme-triggered molecular brachytherapy . In this process, an enzyme attached to an antibody converts an inactive small-molecule prodrug into an active drug . This could suggest that 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid might also interact with its targets in a similar manner.

Biochemical Pathways

For instance, the degradation of pyrene, a polycyclic aromatic hydrocarbon, involves the production of phenanthrene-4,5-dicarboxylic acid . This suggests that similar compounds might also be involved in the metabolism of aromatic compounds.

Pharmacokinetics

A related compound, 2-(2-hydroxyphenyl)-1h-benzimidazole, has been reported to undergo conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This could potentially impact the bioavailability of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Result of Action

For example, 3-phenylpropionic acid, a metabolite derived from Bacteroides fragilis, has been shown to promote intestinal epithelial barrier function .

Action Environment

It’s worth noting that the properties of similar compounds, such as benzothiazole derivatives, are strongly affected by the nature and position of substitutions . This suggests that the action of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid might also be influenced by environmental factors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHCUXNTPSKLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425362 |

Source

|

| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438219-85-3 |

Source

|

| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)